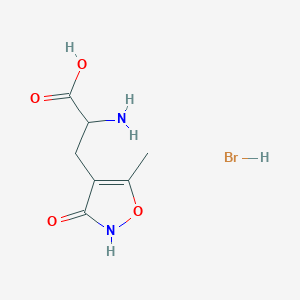

![molecular formula C10H8N2OS B040395 (Imidazo[2,1-b]benzothiazol-2-yl)methanol CAS No. 114095-02-2](/img/structure/B40395.png)

(Imidazo[2,1-b]benzothiazol-2-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

- The synthesis of derivatives related to (Imidazo[2,1-b]benzothiazol-2-yl)methanol involves treating carbonyl compounds with specific reagents to obtain the desired derivatives. For example, Ohta et al. (1987) described the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (Ohta et al., 1987).

Molecular Structure Analysis

- The molecular structure of these derivatives often includes an imidazole ring, which can be synthesized through various pathways. For instance, Zhan et al. (2019) developed a method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, illustrating the diversity in molecular structures within this chemical class (Zhan et al., 2019).

Chemical Reactions and Properties

- Imidazole derivatives exhibit varied chemical reactions. For example, Bassyouni et al. (2012) synthesized a series of imidazole derivatives and evaluated their antioxidant and antimicrobial activities, demonstrating the diverse chemical properties of these compounds (Bassyouni et al., 2012).

Physical Properties Analysis

- The physical properties of these derivatives, such as their crystal structure, can be influenced by various factors, including the presence of fluorine atoms. Romanov et al. (2020) investigated the synthesis and structure of fluorinated (benzo[d]imidazol-2-yl)methanols and found that the number and arrangement of fluorine atoms significantly affect the formation of intermolecular hydrogen bonds (Romanov et al., 2020).

Chemical Properties Analysis

- The chemical properties of this compound derivatives are diverse and can include properties like antimicrobial activity, as shown in the study by Rani et al. (2009), who explored the antimicrobial properties of certain imidazo[2,1-b]benzothiazole derivatives (Rani et al., 2009).

Applications De Recherche Scientifique

Antibacterial Activity

A study conducted by Palkar et al. (2010) focuses on the synthesis and antibacterial activity of 2,3-diaryl-substituted-imidazo(2,1‐b)‐benzothiazole derivatives. These compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The study highlights the potential of imidazo[2,1-b]benzothiazole derivatives as promising antimicrobial agents (Palkar, Noolvi, Sankangoud, Maddi, Gadad, & Laxmi Venkat G. Nargund, 2010).

Anticancer Activity

Another area of research explores the anticancer activity of imidazo[2,1-b]benzothiazole derivatives. Srimanth et al. (2002) synthesized and evaluated a series of imidazo[2,1-b]benzothiazole compounds for their anticancer activity in vitro against different tumor cell lines. The results indicated very good activity, suggesting the potential of these compounds in cancer therapy (Srimanth, Rao, & Krishna, 2002).

Antiradical Activity

The antiradical activity of benzazole-2-thiones, including imidazo[2,1-b]benzothiazole derivatives, was investigated by Gataullina et al. (2017). These compounds demonstrated significant reactivity towards 2,2-diphenyl-1-picrylhydrazyl (DPPH), indicating their potential as antioxidants. S-Benzyl derivatives, in particular, exhibited higher reactivity, suggesting their utility in applications requiring antiradical properties (Gataullina, Mogilevtseva, Nugumanova, Bukharov, Tagasheva, & Deberdeev, 2017).

Corrosion Inhibition

Costa et al. (2021) explored the application of imidazole-based molecules, including derivatives of (Imidazo[2,1-b]benzothiazol-2-yl)methanol, for corrosion inhibition of carbon steel in acidic medium. Their study demonstrated that these molecules significantly increased corrosion inhibition efficiency, showcasing their potential in industrial applications to protect metals from corrosion (Costa, Almeida-Neto, Campos, Fonseca, Mattos, Freire, Homem-de-Mello, Marinho, Monteiro, Correia, & de Lima-Neto, 2021).

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The target protein for these compounds is often Pantothenate synthetase of Mtb .

Mode of Action

Related imidazo[2,1-b]thiazole derivatives have been found to inhibit the growth of mtb by interacting with the pantothenate synthetase . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

It’s known that related compounds, such as imidazo[2,1-b]thiazole derivatives, have shown significant activity against mtb . These compounds likely interfere with the biochemical pathways of Mtb, leading to its inhibition.

Pharmacokinetics

In silico admet prediction has been carried out for related imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide analogues . These studies can provide insights into the potential bioavailability of these compounds.

Result of Action

Related compounds have shown significant in vitro antitubercular activity . For instance, a benzo[d]-imidazo[2,1-b]thiazole derivative displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . These compounds likely cause molecular and cellular changes that inhibit the growth of Mtb.

Action Environment

It’s known that the efficacy of related compounds can be influenced by various factors, including the presence of other compounds and the specific conditions under which they are used .

Orientations Futures

The development of new drugs based on imidazo[2,1-b]benzothiazol-2-ylphenyl moiety-based agents is a promising area of research . These agents have shown significant anticancer activity, and further investigation of their biological activities and mechanisms of action could lead to the development of new therapeutic strategies .

Propriétés

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c13-6-7-5-12-8-3-1-2-4-9(8)14-10(12)11-7/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPKCVPIDQOXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371485 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114095-02-2 | |

| Record name | (Imidazo[2,1-b][1,3]benzothiazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114095-02-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)

![6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B40339.png)

![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)